Copper(II) phosphate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in cold water, slightly soluble in hot water, and soluble in ammonia solution and mineral acids. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

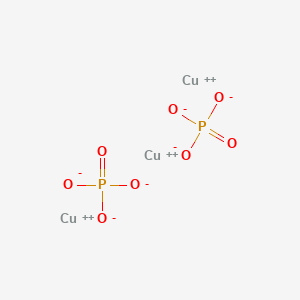

Structure

2D Structure

属性

IUPAC Name |

tricopper;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cu.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDHEYWVLBJKBA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu3(PO4)2, Cu3O8P2 | |

| Record name | copper(II) phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00872547 | |

| Record name | Copper(II) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light blue or bluish-green solid; Insoluble in cold water, slightly soluble in hot water; [HSDB] Blue or green crystalline powder; Insoluble in water; [MSDSonline] | |

| Record name | Copper(II) phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Blue or olive orthorhombic crystals or blue to bluish green powder, decomposes on heating, practically insol in cold water; slightly sol in hot water; sol in acids, ammonium hydroxide /Cupric phosphate, trihydrate/, MF: Cu3(PO4)2.3H2O; MW: 434.63; COFO: blue rhombic crystals; Solubility: sol in water, acid, ammonium hydroxide; slightly soluble in acetone; insoluble in ethanol /Copper(II) phosphate trihydrate/, Insoluble in cold water, slightly soluble in hot water, and soluble in ammonia solution and mineral acids | |

| Record name | COPPER(II) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLID; BLUISH-GREEN POWDER, Light blue powder | |

CAS No. |

7798-23-4 | |

| Record name | Copper(II) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007798234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, copper(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricopper bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NP6FR80R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Phosphate Detection:copper Based Materials, Such As Copper Metal Organic Frameworks Cu Mofs and Copper Nanozyme Complexes, Have Demonstrated Peroxidase Like Activity That Can Be Modulated by the Presence of Phosphate. This Catalytic Activity Forms the Basis for Colorimetric Assays.

Cu-MOF based assay: Copper-metal-organic frameworks (Cu-MOFs) catalyzed a color reaction that was inhibited by phosphate (B84403). This allowed for a colorimetric assay with a linear relationship between absorbance and phosphate concentration from 0.05 μM to 5 μM, achieving a detection limit as low as 20 nM rsc.org.

Cu-NADH nanozyme assay: A Cu-NADH nanozyme exhibited laccase-like activity that was inhibited by phosphate. This enabled a colorimetric method for phosphate detection with a linear range of 2-50 μM and a detection limit of 0.37 μM nih.gov.

Copper Ii Determination:while Not Always Directly Using Copper Ii Phosphate As the Primary Chromogenic Reagent, Spectrophotometric Methods for Copper Ii Often Employ Phosphate Buffers to Maintain Optimal Ph Conditions for Complex Formation with Various Ligands. in Some Cases, Copper Phosphate Materials Themselves Can Act As Catalysts in Color Generating Reactions.

Complexation with Ligands in Phosphate (B84403) Buffers: Several spectrophotometric methods for Cu(II) determination involve complexing Cu(II) ions with organic ligands in the presence of phosphate buffers to control pH. For instance, using 4-(2-pyridylazo)-resorcinol disodium (B8443419) (PAR) in a phosphate buffer (pH 10) allowed for Cu(II) determination with a linear range starting from 1 × 10⁻⁷ M and a relative standard deviation (RSD) below 2.2% asianpubs.org. Similarly, methods employing reagents like 2,3,4-trihydroxyacetophenonephenylhydrazone (THAPPH) and 2,4-Dimethoxy-4-hydroxybenzaldehydebenzoylhydrazone (DMBHBH) utilize phosphate buffers for optimal pH conditions, achieving linearity in the µg mL⁻¹ range jocpr.comsphinxsai.com.

Table 2: Summary of Copper(II) Phosphate in Spectrophotometric/Colorimetric Assays

| Analyte | Reagent/Material System | Technique | Linear Range | Detection Limit (LOD) | Reference |

| Phosphate | Cu-MOF (peroxidase-like activity) | Colorimetric Assay | 0.05 μM to 5 μM | 20 nM | rsc.org |

| Phosphate | Cu-NADH nanozyme (laccase-like activity) | Colorimetric Assay | 2 μM to 50 μM | 0.37 μM | nih.gov |

| Copper(II) | PAR in Phosphate Buffer (pH 10) | Spectrophotometry | ≥ 1 × 10⁻⁷ M | N/A | asianpubs.org |

| Copper(II) | THAPPH in HCl-KCl Buffer (pH 2.5) | Kinetic Spectrophotometry | 0.04–0.64 µg/mL | N/A | jocpr.com |

| Copper(II) | DMBHBH in Phosphate Buffer (pH 10.0) | Spectrophotometry | 0.1588–1.9063 μg/mL | N/A | sphinxsai.com |

Detection of Phosphate:in Some Instances, Copper Compounds, Including Copper Ii Phthalocyanines Cupc Supported by Multi Walled Carbon Nanotubes Mwcnts on Screen Printed Electrodes, Have Been Used for the Direct Electrochemical Detection of Phosphate. While Not Directly Using Copper Ii Phosphate As the Primary Reagent, These Systems Leverage Copper S Electrocatalytic Properties for Phosphate Sensing. Square Wave Voltammetry Swv in Such Configurations Achieved a Detection Limit of 1.15 μm for Phosphate in the Range of 10 μm to 100 μmrsc.orgrsc.org.

Table 1: Summary of Copper(II) Phosphate (B84403) in Voltammetric Assays

| Analyte | Electrode Modification | Technique | Linear Range | Detection Limit (LOD) | Reference |

| Rutin | Cu₃(PO₄)₂-Poly composite electrode | Square-wave Voltammetry (SWV) | 9.9 × 10⁻⁸ to 2.5 × 10⁻⁶ mol L⁻¹ | 1.2 × 10⁻⁸ mol L⁻¹ | scielo.brscielo.br |

| Catechin | Cu₃(PO₄)₂-Poly composite electrode | Voltammetry | 9.9 × 10⁻⁸ to 1.2 × 10⁻⁶ mol L⁻¹ | 5.8 × 10⁻⁸ mol L⁻¹ | tandfonline.comtandfonline.com |

| Alendronate sodium, etc. | Copper(II) phosphate suspension | Anodic Stripping Voltammetry (ASV) | N/A (specific concentrations not detailed) | 8.6 ng mL⁻¹ | researchgate.net |

| Phosphate (using CuPc/MWCNTs) | CuPc/MWCNTs on Carbon Screen Printed Electrode (CSPE) | Square-wave Voltammetry (SWV) | 10 μM to 100 μM | 1.15 μM | rsc.orgrsc.org |

Spectrophotometric and Colorimetric Assays

This compound and related copper-phosphate materials also find application in spectrophotometric and colorimetric methods, primarily for the detection of phosphate itself or for the determination of copper(II) ions, often utilizing phosphate buffers for pH control.

Advanced Electronic, Magnetic, and Thermal Phenomena in Copper Ii Phosphate

Magnetic Properties and Exchange Interactions within Copper(II) Phosphate (B84403) Frameworks

The magnetic properties of copper(II) phosphate compounds are diverse and intricately linked to their structural arrangements. The presence of Cu(II) ions, with their d⁹ electronic configuration and a single unpaired electron, gives rise to magnetic phenomena that are primarily governed by superexchange interactions mediated by the phosphate groups. These interactions can lead to either the alignment (ferromagnetism) or anti-alignment (antiferromagnetism) of neighboring electron spins.

Research into various this compound frameworks reveals the prevalence of both antiferromagnetic and ferromagnetic ordering, largely dependent on the specific composition and crystal structure.

Antiferromagnetic Behavior: A significant number of this compound materials exhibit antiferromagnetic coupling. This occurs when the magnetic moments of adjacent Cu(II) ions align in an antiparallel fashion, resulting in a net magnetic moment of zero at low temperatures. This behavior is commonly observed in compounds where phosphate groups act as bridges between copper centers. For instance, in several phosphate-bridged copper(II) organic-inorganic hybrid compounds, the temperature dependence of magnetic susceptibility indicates antiferromagnetic coupling. rsc.orgresearchgate.net In these systems, the interaction is quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic interaction. For example, fitting the magnetic behavior of certain hybrid compounds to a spin-dimer coupling model yielded J values of -8.0 cm⁻¹, -28.8 cm⁻¹, and -29.0 cm⁻¹. rsc.orgresearchgate.netsemanticscholar.org

Ferromagnetic Behavior: While less common, ferromagnetic ordering has also been identified in specific this compound systems. Ferromagnetism arises from the parallel alignment of electron spins, leading to a strong net magnetic moment. A study on the cesium this compound phase, Cs₂Cu₃P₄O₁₄, revealed a weak ferromagnetic transition at a Curie temperature (Tc) of approximately 14 K. acs.org Similarly, a novel copper phosphate chloride, Na₂Li₀.₇₅(Cs,K)₀.₅[Cu₅(PO₄)₄Cl]·3.5(H₂O,OH), exhibits a magnetic phase transition at a Tc of 6.5 K, below which it possesses a weak ferromagnetic moment. mdpi.com In some cases, the magnetic behavior can be complex. For example, the compound BaCuO₂₊ₓ contains both ferromagnetic Cu₆ rings and Cu₁₈ spheres, but the rings themselves order antiferromagnetically below 15 K, while the larger spheres remain paramagnetic down to 2 K. nih.gov

The table below summarizes the magnetic ordering observed in select this compound compounds.

| Compound/System | Magnetic Ordering | Transition Temperature (Tc/Tₙ) | Exchange Constant (J) |

| Cu₂(phen)₂(H₂O)₂(H₂PO₄)₂₂·2H₂O | Antiferromagnetic | N/A | -8.0 cm⁻¹ |

| [(Cu₂bipy₂)₂(V₄O₉)(PO₄)₂(HPO₄)(H₂P₂O₇)]ₙ·nH₂O | Antiferromagnetic | N/A | -28.8 cm⁻¹ |

| [Cu₂(bipy)₂(VO₂)₂(PO₄)₂]ₙ | Antiferromagnetic | N/A | -29.0 cm⁻¹ |

| Cs₂Cu₃P₄O₁₄ | Weak Ferromagnetic | ~14 K | N/A |

| Na₂Li₀.₇₅(Cs,K)₀.₅[Cu₅(PO₄)₄Cl]·3.5(H₂O,OH) | Weak Ferromagnetic | 6.5 K | N/A |

| BaCuO₂₊ₓ (Cu₆ rings) | Antiferromagnetic | 15 K | N/A |

The magnetic ordering in copper(II) phosphates is not random but is a direct consequence of the underlying crystal structure. The geometry of the Cu-O-P-O-Cu superexchange pathway—including bond lengths and angles—critically determines the nature and strength of the magnetic coupling.

In many antiferromagnetic copper(II) phosphates, O-P-O bridges connect the cupric centers. rsc.orgresearchgate.net The efficiency of these phosphate groups in transmitting magnetic interactions is a key factor. Density Functional Theory (DFT) studies have been employed to better understand the magnetic exchange interactions through different types of phosphate bridges, which vary with the bonding modes of the ligand. researchgate.net The specific arrangement of these bridges dictates the orbital overlap and thus the sign and magnitude of the exchange constant J.

In the ferromagnetic compound Cs₂Cu₃P₄O₁₄, the three-dimensional framework consists of trimeric CuO₄ square-planar units stacked in a staggered configuration and interlinked by P₂O₇ units. acs.org This unique arrangement of staggered trimeric copper units, with specific Cu-O bond lengths and Cu-Cu distances, facilitates the weak ferromagnetic transition observed at low temperatures. acs.org The correlation between structure and magnetic properties is also evident in multiferroic materials where different structural phases (e.g., polar rhombohedral vs. orthorhombic) exhibit distinct magnetic characteristics like metamagnetic transitions or weak ferromagnetism. mdpi.com The crystal electric field, dictated by the local structure, influences the magnetic anisotropy and the resulting magnetic behavior. mdpi.com

Electronic Band Structure and Optical Properties of this compound Materials

The electronic and optical properties of this compound materials are defined by their electronic band structure, which governs their interaction with electromagnetic radiation. These properties are crucial for potential applications in areas such as catalysis and optical filters.

The electronic band structure of copper(II) phosphates is characterized by a valence band maximum dominated by hybridized O-2p and Cu-3d states, and a conduction band minimum also arising from these states. nih.gov The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (Eg), a fundamental property of semiconductors.

The band gap of copper(II) phosphates varies depending on the specific stoichiometry and crystalline form. For instance, solid-state synthesized copper(II) phosphates Cu₂(P₂O₇), Cu₃(PO₄)₂, and Cu₄O(PO₄)₂ have been reported to have primary band gaps of 3.62 eV, 3.21 eV, and 2.83 eV, respectively. researchgate.net First-principle calculations for copper pyrophosphate dihydrate (CuPPD) have yielded an experimental band gap value of 2.34 eV. nih.gov The standard Generalized Gradient Approximation (GGA) in DFT calculations often underestimates the band gap for these correlated electron systems, requiring corrections (like the Hubbard-U term) to achieve agreement with experimental results. nih.govmit.edu

The optical properties are a direct manifestation of the electronic structure. The diffuse reflection UV-vis spectrum of this compound typically shows two main absorption features: an intense band in the ultraviolet region (around 250 nm) and another broad band in the visible to near-infrared (NIR) region (around 800 nm). researchgate.net The UV band is attributed to a ligand-to-metal charge transfer (LMCT) from oxygen to the Cu(II) centers. researchgate.net The broad absorption in the visible-NIR range is characteristic of the d-d electronic transitions of the Cu²⁺ ion, typically in a distorted octahedral coordination environment. researchgate.netsol-gel.net These materials can exhibit strong absorption in the 600-2000 nm spectral range. researchgate.net The specific color of copper phosphate compounds, which can range from blue to green, is influenced by the position of the minimum absorption in the visible spectrum, which in turn depends on the ratio of Cu²⁺ to Cu⁺ ions in the material. sol-gel.netresearchgate.net

The table below presents band gap data for several this compound compounds.

| Compound | Method | Band Gap (Eg) [eV] |

| Cu₂(P₂O₇) | Experimental | 3.62 |

| Cu₃(PO₄)₂ | Experimental | 3.21 |

| Cu₄O(PO₄)₂ | Experimental | 2.83 |

| Copper Pyrophosphate Dihydrate (CuPPD) | Experimental | 2.34 |

| Copper Pyrophosphate Dihydrate (CuPPD) | DFT+U Calc. | 2.17 |

Thermogravimetric Analysis and Differential Scanning Calorimetry of this compound Decomposition Pathways and Phase Transitions

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for understanding the thermal stability, decomposition mechanisms, and phase transitions of this compound. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events. nih.gov

TGA studies on hydrated this compound, such as Cu₃(PO₄)₂·3H₂O, typically reveal a multi-stage decomposition process. The initial weight loss, occurring at lower temperatures (often below ~150°C), corresponds to the loss of water of crystallization. lmaleidykla.ltjocpr.com For example, the TGA curve for Cu₃(PO₄)₂ shows distinct stages of weight loss, with the first stage below 120°C attributed to physically adsorbed water and a second stage between 120°C and 340°C corresponding to the decomposition of chemically bound crystalline water. researchgate.netnih.gov At higher temperatures, further decomposition or phase transformations occur. For instance, the thermal decomposition of libethenite, Cu₂(PO₄)(OH), is complete above 400°C, yielding copper orthophosphate, Cu₃(PO₄)₂. jmaterenvironsci.com

DSC curves complement TGA data by identifying the nature of these thermal events. Endothermic peaks in DSC thermograms typically correspond to dehydration, decomposition, or melting, while exothermic peaks can indicate crystallization or certain chemical reactions. researchgate.net For some copper phosphate systems, DSC reveals wide exothermic peaks around 100°C, which are associated with residual formation reactions and crystallization, followed by endothermic peaks generated by the decomposition of amorphous compounds. researchgate.net

These thermal analysis techniques are also crucial for identifying solid-state phase transitions. Copper pyrophosphate (Cu₂P₂O₇) is known to undergo a reversible phase transition from a low-temperature α-phase (C2/c space group) to a high-temperature β-phase (C2/m space group). tandfonline.comresearchgate.net X-ray diffraction and DSC studies have pinpointed this transition to a temperature range of 347–363 K (74–90 °C). tandfonline.comresearchgate.net

The table below summarizes key thermal events for various this compound compounds.

| Compound/System | Technique | Temperature Range (°C) | Observation |

| Copper Phosphate | TGA/DSC | ~100 | Exothermic peak (crystallization/reaction) |

| Copper Phosphate | TGA/DSC | 200 - 300 | Endothermic peak (decomposition) |

| Cu₃(PO₄)₂·xH₂O | TGA | < 340 | Multi-stage loss of adsorbed and crystalline water. researchgate.net |

| Cu₂(PO₄)(OH) (Libethenite) | TGA | > 400 | Final decomposition to Cu₃(PO₄)₂. jmaterenvironsci.com |

| Cu₂P₂O₇ | XRD/DSC | 74 - 90 | Reversible phase transition from α-phase to β-phase. tandfonline.comresearchgate.net |

Reactivity and Electrochemical Behavior of Copper Ii Phosphate

Electrochemical Redox Mechanisms of Copper(II) Phosphate (B84403) in Aqueous and Non-Aqueous Electrolytes

The electrochemical behavior of copper(II) phosphate and its related complexes in various electrolyte solutions has been a subject of study, revealing insights into electron transfer processes and the influence of the surrounding medium. These investigations often employ voltammetric techniques to probe the redox activity of copper species in the presence of phosphate ions.

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry) of this compound

Voltammetric techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are instrumental in characterizing the electrochemical redox mechanisms involving copper(II) and phosphate. Studies often focus on copper complexes in phosphate-buffered solutions.

For instance, Copper(II) complexes with Schiff base ligands, such as Salen, dissolved in aqueous phosphate buffer solutions (e.g., pH 7.0), typically exhibit a quasi-reversible one-electron transfer process. This process is often attributed to the Cu(II)/Cu(I) redox couple and can proceed via an EC mechanism, where an electron transfer is followed by a chemical reaction. electrochemsci.orgajrconline.orgresearchgate.net These studies frequently report the adsorption of copper species and their reduction products onto the electrode surface. electrochemsci.orgajrconline.orgresearchgate.net

In other contexts, free Cu(II) ions in phosphate buffer solutions have demonstrated a one-step two-electron transfer redox reaction, with peak currents that increase with scan rate, indicating diffusion-controlled processes. banglajol.info The specific potentials for these redox events can vary depending on the complexation environment and electrolyte composition. For example, a Cu(II)-salen complex in a phosphate buffer at pH 7.0 showed a reduction peak (signal 2, attributed to Cu(II)salen/Cu(I)salen) at approximately -0.53 V. electrochemsci.org Similarly, Cu(II) in phosphate buffer solution at pH 5.30 exhibited a cathodic peak at -207.4 mV and an anodic peak at +191.0 mV. banglajol.info A copper(II) polypyridyl complex in an aqueous phosphate solution at pH 11.5 displayed CuI/CuII redox potentials with a cathodic peak (Epc) at -0.34 V and an anodic peak (Epa) at -0.24 V. acs.org

Modified electrodes incorporating this compound have also been utilized. A carbon composite electrode modified with this compound demonstrated catalytic action, facilitating the Cu(II)/Cu(I) redox system for analytical applications. scielo.br

Table 1: Voltammetric Redox Potentials of Copper Species in Phosphate Media

| Analyte/Complex | Electrolyte/Medium | Redox Process | Peak Potential (V vs. Ref.) | Technique | Reference |

| Cu(II)salen complex | 0.02 M phosphate buffer, pH 7.0 | Cu(II)/Cu(I) | Epc ≈ -0.53 V | CV | electrochemsci.org |

| Cu(II) | Phosphate buffer solution (PBS), pH 5.30 | Cu(II)/Cu(0) | Epc ≈ -207.4 mV | CV | banglajol.info |

| Cu(II) | Phosphate buffer solution (PBS), pH 5.30 | Cu(0)/Cu(II) | Epa ≈ +191.0 mV | CV | banglajol.info |

| Cu(II) polypyridyl complex | Aqueous phosphate solution, pH 11.5 | CuI/CuII | Epc ≈ -0.34 V | CV | acs.org |

| Cu(II) polypyridyl complex | Aqueous phosphate solution, pH 11.5 | CuI/CuII | Epa ≈ -0.24 V | CV | acs.org |

Note: Reference electrode not always specified in snippets, potentials are indicative.

Potentiometric Determination of Speciation and Equilibria involving this compound Complexes

Potentiometric titrations, coupled with computational analysis, are crucial for determining the speciation and complexation equilibria of copper(II) ions in the presence of phosphate and other ligands. These studies help elucidate the formation constants and distribution of various copper-phosphate species as a function of pH.

These studies confirm the involvement of phosphate groups in complex formation with copper(II) ions. mdpi.comresearchgate.netmdpi.com For example, the formation of Cu(II)-phosphate complexes with various phosphate species (mono-, di-, tri-phosphates) has been studied, yielding stability constants. researchgate.net

Table 2: Stability Constants for Copper(II)-Phosphate Complexes

| Ligand | Complex Formation Reaction | Log K | Reference |

| MonoPhosphate | Cu²⁺ + HmonoP ⇌ Cu(HmonoP) | 15.12 | researchgate.net |

| DiPhosphate | Cu²⁺ + diP ⇌ Cu(diP) | 8.46 | researchgate.net |

| TriPhosphate | Cu²⁺ + HtriP ⇌ Cu(HtriP) | 5.98 | researchgate.net |

Note: Specific phosphate species (monoP, diP, triP) refer to protonated forms of inorganic phosphate.

Surface Adsorption and Interfacial Phenomena of Species on this compound Surfaces

The interaction of copper(II) ions and phosphate species with surfaces, including those related to this compound or its precursors, is significant in various environmental and material science contexts. Adsorption processes are influenced by factors such as pH, ionic strength, and the nature of the surface.

Phosphate rock, for instance, can act as an adsorbent for Cu(II) ions, with maximum adsorption typically observed in the pH range of 4 to 6. orientjchem.org Similarly, phosphate ions can enhance the adsorption of Cu(II) onto mineral surfaces like ferrihydrite, potentially forming ternary surface complexes. researchgate.net Modified chitosan (B1678972) hydrogel beads, functionalized with carboxyl groups, demonstrate effective and selective adsorption of Cu(II) ions, forming bidentate carboxylates. researchgate.net

At the interface between liquid crystals and surfaces modified with copper(II) salts, coordination complexes can form, influencing the ordering of the liquid crystal molecules. nih.gov The ionic strength of the solution can also play a role in the adsorption of Cu(II) ions onto various surfaces, such as clay minerals. researchgate.net

Solution Chemistry of this compound: Solubility, Complexation, and Hydrolysis

The behavior of this compound in aqueous solutions is governed by its solubility, the formation of various complexes with phosphate and other ligands, and its propensity for hydrolysis.

Formation of Aqueous Copper(II)-Phosphate Complexes

Copper(II) ions readily interact with phosphate anions in aqueous solutions, leading to the formation of a variety of complexes. The composition and stability of these complexes are highly dependent on solution conditions, particularly pH and the concentration of the interacting species. mdpi.comresearchgate.netmdpi.comresearchgate.net

In the presence of inorganic phosphate, species like Cu(H₂PO₄)⁺, Cu(HPO₄)⁰, and Cu(PO₄)⁻ can form. osti.gov Furthermore, copper(II) can form complexes with organic phosphate-containing molecules, such as phosphoethanolamine, where the phosphate group participates in coordination. mdpi.comresearchgate.netmdpi.com The stability constants for these complexes quantify the strength of their formation. researchgate.net For example, stability constants have been determined for Cu(II) complexes with mono-, di-, and tri-phosphates. researchgate.net In more complex biological environments, copper(II) is known to exist as carbonate and phosphate complexes in biological fluids. collectionscanada.gc.ca

The formation of dinuclear copper(II) complexes, where two copper ions are bridged by a ligand, can also occur, with polyphosphate anions capable of coordinating to these dinuclear centers. udc.es

Influence of pH and Ionic Strength on this compound Solubility

This compound is characterized by low solubility in water, with a reported solubility product (Ksp) of approximately 1.4 × 10⁻³⁷. wikipedia.org The solubility of copper species is significantly influenced by pH and the presence of complexing agents like orthophosphate.

Orthophosphate has been shown to reduce the solubility of copper in aqueous solutions, particularly at pH values below 8. nih.gov The extent of this reduction increases with higher orthophosphate concentrations. For instance, at pH 7.0, increasing orthophosphate doses led to a decrease in copper levels in water. nih.gov This effect is more pronounced with orthophosphates compared to polyphosphates in certain water chemistries. nih.gov

Table 3: Effect of Orthophosphate on Copper Levels in Water at pH 7.0

| DIC (mg C/L) | Orthophosphate Dose (mg PO₄/L) | Initial Copper Level (mg/L) | Reduced Copper Level (mg/L) |

| 10 | 0.1 | 2.25 | 1.3 |

| 10 | 0.6 | 2.25 | 0.7 |

| 10 | 1.5 | 2.25 | 0.6 |

| 10 | 3.1 | 2.25 | 0.4 |

| 50 | 0.36 | 5.1 | 2.7 |

| 50 | 1.0 | 5.1 | 2.2 |

| 50 | 1.9 | 5.1 | 1.4 |

| 50 | 4.2 | 5.1 | 1.2 |

| 100 | 0.76 | 11 | 2.8 |

| 100 | 1.5 | 11 | 2.9 |

| 100 | 2.3 | 11 | 2.5 |

| 100 | 4.1 | 11 | 2.2 |

DIC: Dissolved Inorganic Carbon. Data are approximate values from the provided text.

Advanced Applications of Copper Ii Phosphate in Diverse Scientific Fields

Catalytic Applications of Copper(II) Phosphate (B84403) Materials

Copper(II) phosphate serves as an effective heterogeneous catalyst in various chemical transformations, driven by the redox activity of copper ions and the structural integrity provided by the phosphate framework.

Heterogeneous Catalysis in Advanced Oxidation Processes for Environmental Remediation (e.g., Fenton-like Degradation of Pollutants)

This compound has emerged as a promising heterogeneous catalyst for advanced oxidation processes (AOPs), particularly in the Fenton-like degradation of recalcitrant organic pollutants in wastewater. These processes rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which effectively mineralize organic contaminants into less harmful substances like water and carbon dioxide nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netmdpi.comresearchgate.netsci-hub.st.

In Fenton-like reactions, this compound activates hydrogen peroxide (H₂O₂) to produce these potent oxidizing radicals. Studies have demonstrated its efficacy in degrading persistent organic pollutants such as the antibiotic ciprofloxacin (B1669076) (CIP) and the textile dye Basic Yellow 28 (BY-28) nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net. The catalytic activity is attributed to the presence of Cu²⁺ ions on the catalyst surface, which efficiently catalyze the decomposition of H₂O₂ researchgate.net.

Table 1: Catalytic Performance in Advanced Oxidation Processes

| Pollutant | Process | Catalyst | Degradation Rate / Efficiency | Conditions | Reference(s) |

| Ciprofloxacin (CIP) | Fenton-like | This compound | 0.00155 min⁻¹ | H₂O₂, neutral pH | nih.govnih.govresearchgate.netdntb.gov.ua |

| Ciprofloxacin (CIP) | Photo-assisted Fenton-like | This compound | 0.00445 min⁻¹ | H₂O₂, visible light | nih.govnih.govdntb.gov.ua |

| Basic Yellow 28 (BY-28) | Fenton-like | Copper phosphate | 97% removal efficiency (after 50 min) | Neutral pH, 1 g L⁻¹ catalyst, 20 mg L⁻¹ dye | researchgate.netresearchgate.net |

| Basic Yellow 28 (BY-28) | Fenton-like (Reusability) | Copper phosphate | Retained 97% efficiency after 5 cycles | Neutral pH, 1 g L⁻¹ catalyst, 20 mg L⁻¹ dye | researchgate.netresearchgate.net |

The degradation of ciprofloxacin by this compound followed pseudo-first-order kinetics, with the catalyst exhibiting approximately seven times higher degradation rates compared to commercial CuO nih.govnih.govresearchgate.netdntb.gov.ua. Furthermore, the catalytic activity was significantly enhanced upon exposure to visible light, indicating potential for solar-driven remediation nih.govnih.govdntb.gov.ua. Copper phosphate catalysts have also shown good reusability, retaining high removal efficiencies over multiple cycles, which is crucial for practical environmental applications researchgate.netresearchgate.net.

This compound as a Catalyst in Organic Transformations (e.g., Oxidation of Alcohols, Alkylations)

This compound and related copper phosphate materials are employed as catalysts in various organic synthesis reactions, including oxidation and alkylation processes chemiis.comenpress-publisher.com. Copper ions are known to facilitate electron transfer in redox reactions, making them effective catalysts for these transformations .

In the realm of oxidation, copper phosphate has been noted for its catalytic activity in the oxidation of aromatic compounds and phenol (B47542) hydroxylation, attributed to the presence of hydroxyl groups within its structure enpress-publisher.com. Copper complexes, in general, are widely utilized for alcohol oxidation, often employing oxidants like sodium hypochlorite (B82951) (NaOCl) or molecular oxygen nih.govrsc.orgcore.ac.ukmdpi.com. For instance, a specific copper complex ([Cu(L1)₂]) demonstrated a 91% yield in the oxidation of 4-methoxy benzyl (B1604629) alcohol rsc.org.

Copper catalysis also plays a vital role in alkylation reactions, including the introduction of fluorine atoms into organic molecules. Copper-catalyzed monofluoroalkylation of allyl phosphates using nucleophilic fluoroesters has been reported, achieving yields of up to 90% under mild, ligand-free conditions organic-chemistry.org. Similarly, copper catalysts facilitate perfluoroalkylation of allyl phosphates acs.org. Furthermore, chiral copper(II) salen complexes have shown efficacy in catalyzing asymmetric alkylation reactions, such as the benzylation of alanine (B10760859) enolate, yielding products with high enantiomeric excess (up to 88%) mdpi.com.

Table 2: Catalytic Performance in Organic Transformations

| Reaction Type | Substrate/Reaction | Catalyst | Yield / Selectivity / ee | Conditions | Reference(s) |

| Oxidation | 4-methoxy benzyl alcohol oxidation | Copper complex ([Cu(L1)₂]) | 91% yield | NaOCl oxidant | rsc.org |

| Alkylation | Monofluoroalkylation of allyl phosphates | Copper catalyst (CuTC) | Up to 90% yield | Ethyl 2-fluoro-2-(trimethylsilyl)acetate, ligand-free | organic-chemistry.org |

| Asymmetric Alkylation | Benzylation of alanine enolate | Cu(II) salen complex | 88% enantiomeric excess (ee) | 2 mol% catalyst | mdpi.com |

Photo-Assisted Catalysis Mediated by this compound

This compound exhibits enhanced catalytic performance when activated by light, particularly in photo-assisted oxidation processes and photocatalysis. Its application in the degradation of organic dyes under visible light irradiation has been extensively studied sci-hub.stunigoa.ac.inacs.orgnih.govacs.org.

In photo-assisted Fenton-like processes, the presence of visible light significantly boosts the degradation rate of pollutants like ciprofloxacin when using this compound as a catalyst nih.govnih.govdntb.gov.ua. This synergistic effect is attributed to the material's ability to absorb light energy, potentially generating electron-hole pairs that contribute to the oxidative degradation pathways.

Copper phosphate nanomaterials, including flower-like structures, demonstrate good photocatalytic activity for the degradation of dyes such as methylene (B1212753) blue (MB), rhodamine B (RhB), and rhodamine 6G (R6G) unigoa.ac.inacs.orgnih.govacs.org. For instance, a kanamycin-Cu₃(PO₄)₂ hybrid flower structure achieved a degradation rate constant of 15 × 10⁻³ min⁻¹ for MB under simulated sunlight unigoa.ac.in. Copper hydroxyphosphate (Cu₂(OH)PO₄) has also shown promising visible-light photocatalytic activity for MB degradation when combined with H₂O₂ jim.org.cn.

Table 3: Photocatalytic Performance for Dye Degradation

| Pollutant | Catalyst | Degradation Rate / Efficiency | Conditions | Reference(s) |

| Methylene Blue (MB) | Cu₃(PO₄)₂ | 70.34% degradation | Sunlight, 3 hours | naukaru08.ru |

| Methylene Blue (MB) | Kanamycin-Cu₃(PO₄)₂ hybrid flower | 15 × 10⁻³ min⁻¹ (rate constant) | Simulated sunlight | unigoa.ac.in |

| Rhodamine B (RhB) | FLCs-Cu (Flowerlike Cu₃(PO₄)₂) | Efficient photodegradation | Sunlight, H₂O₂ | acs.org |

| Rhodamine 6G (R6G) | FLCs-Cu (Flowerlike Cu₃(PO₄)₂) | Efficient photodegradation | Sunlight, H₂O₂ | acs.org |

| Methylene Blue (MB) | Cu₂(OH)PO₄ | Best visible-light photo-degradation activity | Visible light, H₂O₂, specific conditions | jim.org.cn |

Elucidation of Active Sites and Reaction Mechanisms on this compound Catalysts

Understanding the active sites and reaction mechanisms is crucial for optimizing the performance of this compound catalysts. In Fenton-like processes, the catalytic activity is primarily attributed to the Cu²⁺ ions on the catalyst surface, which are responsible for activating H₂O₂ and generating hydroxyl radicals (•OH) nih.govresearchgate.netnih.govresearchgate.netdntb.gov.uaresearchgate.net.

In the context of methane (B114726) oxidation, studies on copper pyrophosphate (Cu₂P₂O₇) suggest that surface lattice oxygen species and redox-active Lewis acidic Cu²⁺ sites play critical roles in C–H bond activation, while weakly basic phosphate units help suppress overoxidation acs.org. Copper(II) ions can also act as Lewis acid catalysts by withdrawing electron density from phosphate groups, thereby enhancing their susceptibility to nucleophilic attack oup.com. Mechanistic investigations into battery applications reveal that copper ions facilitate electron transfer and can undergo redox reactions, such as the conversion between Cu²⁺ and metallic Cu, which is fundamental to their electrochemical performance acs.orgnih.gov.

Materials Science and Engineering Applications of this compound

Beyond its catalytic roles, this compound is recognized for its potential in materials science, particularly as an electrode material for rechargeable battery technologies.

Development of this compound as Cathode Materials for Rechargeable Battery Technologies

This compound and its derivatives are being explored as active materials for various rechargeable battery systems, including lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries, owing to their favorable electrochemical properties and potential for high energy density acs.orgnih.govd-nb.inforesearcher.liferesearchgate.netresearcher.liferesearchgate.netsjp.ac.lk.

As a cathode material for rechargeable Li-ion batteries, copper phosphate (Cu₃(PO₄)₂) has demonstrated a high reversible capacity of 360 mAh/g, with characteristic discharge plateaus at 2.7 V and 2.1 V at a current density of 400 mA/g acs.orgresearchgate.net. The electrochemical reaction mechanism involves the formation and oxidation of metallic copper, indicating a conversion-type reaction process.

In aqueous dual-ion cells, Cu₃(PO₄)₂ has been utilized as an anode material. It exhibits good cycling performance, delivering a reversible capacity of 115.6 mAh g⁻¹ after 45 cycles, and maintaining 96 mAh g⁻¹ even after 145 cycles nih.govd-nb.info. The reaction mechanism in these cells involves the conversion of Cu₃(PO₄)₂ into copper oxides and metallic copper during discharge and subsequent oxidation during charging nih.gov.

For sodium-ion batteries, composite materials incorporating copper phosphate have shown promise. For instance, a Na₂FeP₂O₇@Cu₃(PO₄)₂ (NFPO@CPH) composite enhances both electronic conductivity and Na⁺ ion diffusion, leading to a high specific capacity of 88.1 mAh g⁻¹ and excellent cycling stability, retaining 94% of its capacity after 250 cycles at 0.1 C researcher.liferesearcher.life. Similarly, sodium copper phosphate has been prepared as a cathode material for sodium-ion batteries, achieving a discharge capacity of 103.12 mA h g⁻¹ sjp.ac.lk. While lithium copper phosphates have been investigated as high-voltage cathode materials, issues with poor cyclability due to structural instability and irreversible copper reduction have been noted lbl.gov.

Table 4: Performance as Battery Electrode Material

| Battery Type | Electrode Role | Material | Specific Capacity | Voltage / Cycling | Reference(s) |

| Rechargeable Li-ion Battery | Cathode | Copper phosphate (Cu₃(PO₄)₂) | 360 mAh/g (reversible) | 2.7 V & 2.1 V discharge plateaus at 400 mA/g | acs.orgresearchgate.net |

| Aqueous Dual-Ion Cell | Anode | Cu₃(PO₄)₂ | 115.6 mAh g⁻¹ (after 45 cycles) | Retained 96 mAh g⁻¹ after 145 cycles | nih.govd-nb.info |

| Sodium-ion Battery | Cathode | Na₂FeP₂O₇@Cu₃(PO₄)₂ (NFPO@CPH) | 88.1 mAh g⁻¹ | Retained 94% capacity after 250 cycles at 0.1 C | researcher.liferesearcher.life |

| Sodium-ion Battery | Cathode | Sodium copper phosphate | 103.12 mA h g⁻¹ (discharge) | Not specified | sjp.ac.lk |

Utilization of this compound in Composite Coatings and Functional Materials for Thermal Energy Conservation

This compound and its derivatives are being explored for their potential in developing functional materials for thermal energy conservation, particularly within composite coatings. Research indicates that nano-crystallite mixtures and composites incorporating copper phosphate exhibit promising thermal properties. For instance, a nano-crystallite mixture of copper phosphate, specifically Cu₃(PO₄)₂·0.13(NH₄)₂SO₄, has demonstrated a maximum specific heat capacity (Cp) of 1.20 J g⁻¹ K⁻¹ at 327.35 K ias.ac.inresearchgate.net. When this mixture was incorporated into a coating composite with wall care putty at a 2.22% loading, the specific heat capacity increased to 2.11 J g⁻¹ K⁻¹ at 284.81 K ias.ac.inresearchgate.net. This composite also showed a high heat storage density ranging from 22.56 to 30.16 kJ kg⁻¹ within the temperature range of 281.81–285.81 K, suggesting its utility for storing thermal energy for short durations ias.ac.inresearchgate.net.

Further studies on copper phosphate-based thermal insulation materials, formed via polycondensation of P–O–H bridges, have reported thermal conductivities in the range of 0.656–1.824 W/(m·K) acs.org. The addition of ceramic fillers, such as Al₂O₃, SiC, ZrC, and Cr₂O₃, to copper phosphate matrices generally enhances thermal conductivity. For example, samples with higher ceramic filler content exhibited increased thermal conductivity, with a sample containing Cr₂O₃ showing higher conductivity compared to others with similar ceramic filler compositions researchgate.net. These findings highlight the potential of copper phosphate-based composites as effective materials for thermal energy management in applications like building coatings.

Exploration of this compound as a Smoke-Reducing Additive in Polymer Systems

The role of copper compounds and phosphates in enhancing the fire safety of polymeric materials, including smoke reduction, is an area of active research. While direct studies focusing exclusively on this compound as a smoke-reducing additive in polymer systems are not extensively detailed in the provided literature, related copper compounds and metal phosphates have demonstrated efficacy in this regard. For example, in neoprene foam, poly(ammonium phosphate) in combination with ferric acetylacetonate (B107027) reduced smoke optical density by approximately 55% in laboratory tests dtic.mil. Similarly, studies involving copper(II) oxide (Cu₂O) in conjunction with ammonium (B1175870) polyphosphate (APP) in epoxy resins have shown a reduction in total smoke production and carbon monoxide production acs.orgrsc.org. The addition of Cu₂O to an epoxy resin/ethanediamine-ammonium polyphosphate (EDA-APP) composite further reduced the smoke production rate (SPR) and total smoke production (TSP) rsc.org.

The proposed mechanisms for smoke suppression often involve the formation of a protective char layer, which acts as a barrier to heat, oxygen, and volatile combustible products rsc.orgrsc.org. Copper ions can also play a role in catalytic processes that reduce the generation of smoke and toxic gases during combustion nih.gov. For instance, Cu₂O has been shown to synergistically accelerate char formation and improve its compactness in epoxy resin composites, contributing to enhanced flame retardancy and smoke suppression rsc.org.

Environmental Remediation through this compound-Based Technologies

This compound and related phosphate materials are being investigated for their utility in environmental remediation, particularly in the removal of contaminants from aqueous solutions and the degradation of organic pollutants.

Adsorption and Sequestration of Contaminants from Aqueous Solutions using this compound

This compound and other phosphate-based materials show promise for the adsorption and sequestration of heavy metal ions and anions from contaminated water. Research indicates that phosphate rock, a natural phosphate material, can effectively remove copper from aqueous solutions. Studies have fitted the adsorption data to Langmuir and Freundlich isotherms, with one study reporting an adsorption capacity of 0.17 mmol/g for copper (II) onto phosphate rock researchgate.net. Another study investigating the adsorptive removal of copper(II) from aqueous solutions on phosphates noted that these materials are comparable to activated carbon in terms of adsorption capacity researchgate.netjmaterenvironsci.com. The adsorption of phosphate itself from water is also a critical environmental concern, with nanostructured iron(III)–copper(II) binary oxides demonstrating a high phosphate adsorption capacity of 35.2 mg g⁻¹ at pH 7.0 ± 0.1, fitting the Langmuir model and correlating with pseudo-second-order kinetics capes.gov.br. While these studies may not exclusively use this compound as the adsorbent, they highlight the efficacy of phosphate-based materials and copper-containing composites in addressing water pollution.

Table 1: Adsorption Capacity of Phosphate-Based Materials for Copper(II)

| Adsorbent Material | Target Contaminant | Adsorption Capacity (mmol/g) | Reference |

| Phosphate Rock | Copper(II) | 0.17 | researchgate.net |

| Natural/Synthetic Phosphates | Copper(II) | Comparable to Activated Carbon | researchgate.netjmaterenvironsci.com |

Photocatalytic Degradation of Organic Pollutants by this compound Nanostructures

This compound, particularly in nanostructured forms, is emerging as a promising photocatalyst for the degradation of organic pollutants in wastewater. Studies have shown that copper phosphate (CuP) can synergistically enhance the photocatalytic activity of TiO₂ for phenol degradation under UV light. The maximum activity was observed with a catalyst containing 0.1 wt% CuP, showing 1.9–3.4 times the activity of bare TiO₂ acs.org. Furthermore, copper phosphate nanostructures have demonstrated photocatalytic activity in the decomposition of rhodamine B (RhB) under visible light irradiation researchgate.net.

This compound has also been investigated as a catalyst for the degradation of pharmaceuticals like ciprofloxacin (CIP) via photo-assisted Fenton-like processes. In a Fenton-like process, this compound exhibited a significantly higher CIP degradation rate (0.00155 min⁻¹) compared to commercial CuO (0.00023 min⁻¹). The activity was further enhanced upon exposure to visible light, achieving a reaction rate of 0.00445 min⁻¹ researchgate.netdntb.gov.ua. This performance was superior to other metal oxides and phosphates tested, with hydroxyl radicals identified as the main active species responsible for CIP degradation researchgate.netdntb.gov.ua.

Table 2: Photocatalytic Degradation Performance of this compound-Based Materials

| Catalyst System | Target Pollutant | Conditions | Degradation Rate / Activity Enhancement | Reference |

| TiO₂ + 0.1 wt% CuP | Phenol | UV light | 1.9–3.4 times activity of bare TiO₂ | acs.org |

| Copper Phosphate Nanostructures (Cu₄P₂O₉) | Rhodamine B (RhB) | Visible light | Photocatalytic activity observed | researchgate.net |

| This compound | Ciprofloxacin (CIP) | Fenton-like (H₂O₂ only) | 0.00155 min⁻¹ | researchgate.netdntb.gov.ua |

| This compound | Ciprofloxacin (CIP) | Photo-assisted Fenton-like | 0.00445 min⁻¹ | researchgate.netdntb.gov.ua |

Analytical Chemistry Methodologies Employing this compound

This compound is finding applications in analytical chemistry, particularly in the development of electrochemical sensors.

Development of Electrochemical Sensors Utilizing this compound-Modified Electrodes

Electrochemical sensors modified with copper-based materials, including copper phosphate, are being developed for the selective and sensitive detection of various analytes. A novel phosphate ion-selective electrode (ISE) has been fabricated by modifying a copper substrate with a copper nanoparticle film and a lamellar copper phosphate film through electrochemical treatment mdpi.com. This modified electrode demonstrated enhanced electron transfer efficiency and responsiveness to phosphate ions. The sensor achieved a detection limit of 1 × 10⁻⁶ M for phosphate ions, with a rapid response time of less than 10 seconds mdpi.com. The electrode also exhibited significant reproducibility and stability, maintaining functionality for over two months, and showed good selectivity against common competing ions such as bicarbonate, nitrate, chloride, and sulfate (B86663) mdpi.com. These characteristics make copper phosphate-modified electrodes promising for real-time, in-situ monitoring of phosphate in environmental samples.

Table 3: Performance of Copper Phosphate-Modified Electrochemical Sensor for Phosphate Detection

| Electrode Modification | Analyte | Detection Limit (M) | Response Time | Stability | Selectivity | Reference |

| Cu Nanoparticle/Cu Phosphate | Phosphate | 1 × 10⁻⁶ | < 10 s | > 2 months | Good | mdpi.com |

Role of this compound as a Reagent in Voltammetric and Spectrophotometric Assays

This compound (Cu₃(PO₄)₂) has emerged as a valuable component in analytical chemistry, particularly as a reagent or modifying agent in electrochemical and spectrophotometric assays. Its unique properties, including catalytic activity and the ability to form complexes or act as a precursor in electrode modification, enable sensitive and selective detection of various analytes. Research has demonstrated its utility in both voltammetric techniques, such as square-wave voltammetry (SWV) and anodic stripping voltammetry (ASV), and in colorimetric and spectrophotometric methods.

Voltammetric Assays

This compound has been effectively utilized in the development of modified electrodes for enhanced voltammetric analysis. By immobilizing this compound onto electrode surfaces, such as carbon composite electrodes, researchers have achieved improved electrocatalytic activity and lower detection limits for target analytes.

Computational and Theoretical Investigations of Copper Ii Phosphate Systems

Density Functional Theory (DFT) Studies on the Electronic Structure and Bonding of Copper(II) Phosphate (B84403)

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure, bonding characteristics, and magnetic properties of copper(II) phosphate systems. These calculations allow for the prediction of molecular and solid-state properties that are often challenging to determine experimentally.

Prediction of Magnetic Exchange Interactions in this compound Clusters and Bulk Structures

DFT calculations have been extensively used to investigate the magnetic exchange interactions in this compound compounds, particularly in bridged systems. These studies focus on understanding how the arrangement of copper(II) ions, mediated by phosphate ligands, influences their magnetic coupling.

Bridging Modes and Exchange Coupling: Research has explored the impact of different phosphate bridging modes (e.g., 1,1- and 1,3-phosphate bridges) on the magnetic exchange coupling constant (J) between Cu(II) centers. DFT analyses reveal that these bridging modes, along with structural parameters such as Cu-O-Cu angles and dihedral angles, significantly dictate whether the interaction is ferromagnetic (positive J) or antiferromagnetic (negative J) researchgate.netresearchgate.netrsc.orgresearchgate.net. Antiferromagnetic exchange interactions are often favored due to the overlap between magnetic orbitals enabled by the phosphate ligand rsc.org.

Structural Dependence of Magnetic Properties: Studies have established correlations between geometric parameters and magnetic coupling constants. For instance, the Cu-O-Cu angle in 1,1-phosphate bridges and dihedral angles in 1,3-phosphate bridges are critical variables influencing the J values rsc.org. Calculations on various dinuclear, trinuclear, and tetranuclear this compound complexes have provided a range of J values, highlighting the sensitivity of magnetic behavior to the specific coordination environment and bridging geometry rsc.orgresearchgate.netresearchgate.net.

Bulk Structures and Clusters: DFT calculations have also been applied to understand magnetic properties in bulk this compound structures and clusters, considering different magnetic configurations (ferromagnetic, antiferromagnetic) to predict the ground state properties researchgate.netacs.org.

Table 7.1.1: Representative Magnetic Exchange Coupling Constants (J) in this compound Systems from DFT Studies

| System Description | Bridging Mode(s) | Calculated J (cm⁻¹) | Reference |

| Dinuclear Cu(II) complexes with phosphate bridges | 1,3-PO₄ | -5.60 | rsc.org |

| Tetranuclear Cu(II) system | 1,1- and 1,3-PO₄ | -27.5 | rsc.org |

| Dinuclear Cu(II) phosphate bridged compounds | 1,3-PO₄ | -8.0 | researchgate.net |

| Dinuclear Cu(II) phosphate bridged compounds | 1,3-PO₄ | -28.8 | researchgate.net |

| Dinuclear Cu(II) phosphate bridged compounds | 1,3-PO₄ | -29.0 | researchgate.net |

| Cu₃(PO₄)₂ (bulk structure) | Various | -22.2 (Antiferro) | materialsproject.orgresearchgate.net |

| This compound bridged compounds (general range) | 1,1- and 1,3- | -27.5 to +8.2 | rsc.org |

Note: Values are indicative and depend heavily on the specific molecular structure and computational methodology.

Computational Modeling of Coordination Geometries and Energetics of this compound

DFT and other quantum chemical methods are employed to model the coordination environments of copper ions and to calculate the energetics of different structures and phases of this compound.

Coordination Environments: Computational studies have detailed the coordination geometries of Cu(II) ions in various copper phosphate structures. For instance, in Cu₃(PO₄)₂, Cu(II) ions can exhibit square planar, trigonal bipyramidal, or distorted square-planar geometries, often coordinated by oxygen atoms from phosphate groups materialsproject.orgportlandpress.com. The specific coordination number and geometry are influenced by the crystal structure and the arrangement of surrounding phosphate tetrahedra materialsproject.orgmaterialsproject.orgacs.org.

Energetics and Stability: DFT calculations provide insights into the relative stabilities of different copper phosphate phases and their formation energies. For example, the enthalpies of formation from oxides and standard enthalpies of formation for copper diphosphates have been calculated, contributing to an understanding of their thermodynamic stability researchgate.net. Calculations also explore the energetics of oxygen vacancies in copper phosphate catalysts, which are crucial for understanding their catalytic activity acs.org. The electronic structure, including band gaps and magnetic moments, is also predicted using DFT uiowa.edu.

Table 7.1.2: Representative Coordination Geometries and Bond Lengths in this compound Structures

| Compound/System | Cu(II) Coordination Geometry | Cu-O Bond Distances (Å) | Reference |

| Cu₃(PO₄)₂ (Site 1) | Trigonal bipyramidal | 1.94 - 2.36 | materialsproject.org |

| Cu₃(PO₄)₂ (Site 2) | Square planar | 1.92, 1.98 | materialsproject.org |

| Ba₂Cu(PO₄)₂ | Square planar | 1.94 | materialsproject.org |

| Cu₃(PO₄)₂ (in microalgae) | Penta-coordinated/Square planar | Variable | portlandpress.com |

Molecular Dynamics Simulations of this compound Interactions in Solution and at Interfaces

While direct molecular dynamics (MD) simulations specifically focused on this compound interactions in solution are less prevalent in the surveyed literature compared to DFT studies, related computational approaches and observations are available. These studies often investigate the behavior of copper and phosphate ions in aqueous environments, relevant to solubility and complex formation.

Aqueous Behavior and Complex Formation: Studies have explored the solubility of this compound and the formation of this compound complexes in aqueous solutions across a range of temperatures and pH values ornl.govnsf.gov. These investigations, sometimes informed by thermodynamic data and computational modeling, aim to predict speciation and behavior in aqueous systems.

Corrosion and Surface Interactions: Molecular dynamics simulations, often coupled with DFT, have been employed in the context of corrosion inhibition, where the interaction of copper surfaces with species in solution, including phosphates, is examined researchgate.net. These studies help understand surface passivation and the formation of protective layers.

Stability in Physiological Fluids: Research has also investigated the chemical stability of copper-containing materials, including those involving phosphates, in buffer-simulated physiological fluids, providing insights into their behavior at interfaces relevant to biomedical applications nih.gov.

Thermodynamic Modeling of this compound Phase Stability and Solubility Diagrams

Thermodynamic modeling is crucial for understanding the phase stability and solubility behavior of this compound under various conditions, providing essential data for geochemical and industrial applications.

Solubility Diagrams: Thermodynamic equilibrium calculations are used to generate solubility diagrams, which map the solubility of this compound species as a function of parameters like pH and temperature ornl.govskb.seiaea.org. These diagrams are vital for predicting the precipitation and dissolution behavior of copper phosphates in aqueous environments.

Phase Stability: Thermodynamic data, including formation enthalpies and stability constants, are compiled and utilized to model the phase stability of this compound and related compounds. This is particularly relevant in contexts such as nuclear waste repository safety assessments, where understanding the long-term stability of materials in contact with groundwater is critical skb.seiaea.orgresearchgate.net.

Solubility Constants: Literature databases and experimental data provide solubility product constants (Ksp) for crystalline copper(II) phosphates, such as Cu₃(PO₄)₂ and its hydrates, which are fundamental parameters for thermodynamic modeling skb.seiaea.org.

Table 7.3: Solubility Product Constants for this compound

| Compound | Solubility Product (log Ksp°) | Reference |

| Cu₃(PO₄)₂(cr) | -36.85 | skb.seiaea.org |

| Cu₃(PO₄)₂·3H₂O(cr) | -33.85 | skb.seiaea.org |

Ab Initio and Quantum Chemical Calculations for Reaction Mechanisms Catalyzed by this compound

Ab initio and quantum chemical methods, particularly DFT, are extensively applied to investigate the reaction mechanisms of processes catalyzed by this compound materials.

Catalytic Oxidation: DFT calculations have been employed to elucidate the mechanisms of direct methane (B114726) oxidation catalyzed by copper phosphates, such as copper(II) pyrophosphate (Cu₂P₂O₇). These studies analyze activation energies, identify rate-determining steps, and propose reaction pathways involving surface lattice oxygen atoms acs.org. Calculations also help compare the catalytic performance of different copper phosphate structures and copper sources acs.org.

Degradation Processes: In environmental catalysis, DFT is used to assess the chemical reactivity of this compound and to understand the mechanisms involved in the degradation of pollutants like ciprofloxacin (B1669076). These studies identify active species (e.g., hydroxyl radicals) and evaluate the influence of factors like light irradiation on catalytic activity ikifp.edu.plcolab.wsresearchgate.net.

Electrocatalysis: Quantum chemical calculations, including DFT, are used to probe the mechanisms of electrocatalytic reactions, such as water oxidation, catalyzed by copper complexes or materials that may form copper phosphates in situ. These studies highlight the role of ligands, buffer components, and second-sphere interactions in facilitating proton transfer and enhancing catalytic efficiency nsf.gov.

Other Catalytic Applications: DFT has also been used to study mechanisms in other areas, such as the DNA cleavage activity of copper phosphate complexes, by analyzing intermediates and transition states nih.gov.

Table 7.4: Representative Activation Energies for Catalytic Reactions Involving Copper Phosphates

| Reaction System | Catalyst | Activation Energy (kJ/mol) | Reference |

| CH₄ oxidation to HCHO | Cu₂P₂O₇–OAc | 138 | acs.org |

| CH₄ oxidation to HCHO | Cu₃(PO₄)₂–OAc | 112 | acs.org |

| CH₄ oxidation to HCHO | Cu₄O(PO₄)₂–OAc | 107 | acs.org |

Future Directions and Emerging Research Areas for Copper Ii Phosphate

Design and Synthesis of Novel Copper(II) Phosphate (B84403) Architectures and Hybrid Materials

The synthesis of copper(II) phosphate is evolving beyond simple precipitation methods towards the creation of materials with controlled and novel architectures. Researchers are actively designing nanostructures, hybrid materials, and metal-organic frameworks (MOFs) to unlock new functionalities.

Nanostructured this compound: Significant research is focused on synthesizing this compound nanoparticles with defined sizes and morphologies. niscpr.res.injocpr.com Methods like chemical co-precipitation are being refined to produce nanoparticles with specific dimensions, such as the 57.74 nm particles synthesized by reacting copper acetate with phosphoric acid. niscpr.res.inniscpr.res.in The morphology of these nanoparticles can range from layered flakes to well-defined crystalline pieces, which influences their catalytic and other properties. niscpr.res.injocpr.com The goal is to create materials with high surface areas and tailored active sites for enhanced performance in applications like catalysis and biosensing. niscpr.res.inresearchgate.net

Hybrid Materials and Composites: A promising research avenue is the development of hybrid materials that combine this compound with other substances to create composites with enhanced properties. One approach involves supporting copper(II) nitrate on natural phosphate to create an efficient and recyclable heterogeneous catalyst. nih.govscispace.com This method leverages the high surface area and stability of the natural phosphate support. nih.gov Another strategy is the in situ formation of copper phosphate on substrates like hydroxyapatite for applications in wastewater treatment. mdpi.com Researchers are also exploring the synthesis of copper phosphide–phosphorus (Cu₃P/P) hybrid nanomaterials, which have shown high activity in advanced oxidation processes. rsc.org These hybrid systems often exhibit improved catalytic activity, stability, and recyclability compared to the individual components. nih.govscispace.com

Metal-Organic Frameworks (MOFs): Copper-based MOFs represent a significant area of emerging research, where copper ions are linked by organic ligands to form porous, crystalline structures. semanticscholar.orgacs.org While much of the work has focused on carboxylate linkers, there is growing interest in incorporating phosphate groups. acs.orgresearchgate.net For instance, a copper phosphate triazole metal-organic framework (Cu₃PO₄(C₂N₃H₂)₂OH) has been synthesized and characterized, demonstrating potential in photochemical applications like oxygen evolution. researchgate.net The tunability of MOFs allows for the design of materials with specific pore sizes, high surface areas, and accessible active sites, making them highly promising for catalysis, gas storage, and sensing. semanticscholar.orgnih.govresearchgate.net

| Synthesis Method | Resulting Architecture | Precursors | Key Findings & Citations |

| Chemical Co-precipitation | Nanoparticles (57.74 nm) | Copper acetate, Phosphoric acid | Produced well-crystallized, uniformly distributed nanoparticles. niscpr.res.inniscpr.res.in |

| Simple Precipitation | Nanoparticles (50-55 nm, layered flakes) | Copper acetate, Phosphoric acid, Hydrazine hydrate | Confirmed crystalline nature and demonstrated antimicrobial activity. jocpr.com |

| Co-precipitation on Support | Supported Catalyst (Cu(II)/NP) | Copper(II) nitrate, Natural Phosphate | Created a recyclable heterogeneous catalyst for organic synthesis. nih.govscispace.com |

| Hydrothermal Synthesis | Metal-Organic Framework (MOF) | Copper source, Phosphate source, Triazole | Synthesized a layered, monoclinic MOF with semiconducting properties. researchgate.net |

| One-pot Method | Hybrid Nanomaterial (Cu₃P/P) | Sodium phosphathynolate (NaOCP) | Resulted in a highly active catalyst for advanced oxidation processes. rsc.org |

Advanced In-Situ Characterization Techniques for Understanding Dynamic Processes of this compound

To fully understand and optimize the performance of this compound materials, particularly in catalysis, it is crucial to study their behavior under actual operating conditions. Advanced in-situ and operando characterization techniques are becoming indispensable for observing the dynamic structural and chemical changes that occur during reactions. hidenanalytical.combohrium.com

Operando spectroscopy combines material characterization with simultaneous measurement of catalytic activity, providing direct correlations between the catalyst's state and its performance. hidenanalytical.comnih.gov Techniques like Raman spectroscopy coupled with mass spectrometry allow for the real-time analysis of both the catalyst surface and the reaction products. hidenanalytical.com For copper-based catalysts, operando attenuated total reflectance surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) is used to monitor the evolution of active sites during electrochemical reactions. researchgate.net

In-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) are powerful tools for tracking phase transitions. bohrium.com These methods have been used to reveal the transformation of a copper phosphate precursor (CuHPO₄·H₂O) into copper phosphide (Cu₃P), identifying several intermediate phases during the reduction process on a silica support. bohrium.com Such insights are critical for understanding how the active catalyst is formed and how it functions. bohrium.com

The dynamic nature of copper sites, including their oxidation state and coordination environment, can be monitored using these advanced techniques. nrel.gov For example, studies have shown that single-site Cu²⁺ can be reduced to Cu¹⁺ and further to Cu⁰ nanoparticles under reaction conditions. nrel.gov Understanding these dynamic changes helps to identify the true active species and elucidate reaction mechanisms, paving the way for the rational design of more efficient and stable copper phosphate catalysts. nih.govchimia.ch

| Technique | Type | Information Gained | Application Example for Copper Systems |

| Operando ATR-SEIRAS | Spectroscopy | Monitors evolution of active sites and adsorbed species in real-time. | Investigating different sites on copper surfaces using CO as a probe molecule during electrochemical CO reduction. researchgate.net |

| In-situ XAS/XRD | Spectroscopy/Diffraction | Tracks phase transitions and changes in oxidation state and coordination environment. | Disclosing the phase transition of a copper phosphate precursor to copper phosphide during catalyst synthesis. bohrium.com |

| Operando Plasmonic Nanoimaging | Microscopy/Spectroscopy | Maps the oxidation state dynamics of individual nanoparticles during a reaction. | Correlating the state of single Cu nanoparticles with catalytic activity in CO oxidation. nih.gov |

| Electron Spin Resonance (ESR) | Spectroscopy | Detects and characterizes paramagnetic species, such as radical intermediates. | Identifying hydroxyl radicals as important intermediates in oxidation reactions over copper phosphate catalysts. pku.edu.cn |

Expansion of Catalytic Applications to Unexplored Chemical Transformations Utilizing this compound

This compound and its derivatives have demonstrated significant potential as catalysts in a variety of chemical reactions, particularly in oxidation and degradation processes. pku.edu.cn Future research is aimed at expanding their application to new and more complex chemical transformations.

Current research has established this compound as a promising heterogeneous catalyst for advanced oxidation processes (AOPs), such as the degradation of pollutants like ciprofloxacin (B1669076) and tetracycline. researchgate.netnih.govnih.gov It shows significantly higher activity in Fenton-like processes compared to commercial copper(II) oxide, an effect that is further enhanced by visible light. researchgate.netnih.gov The primary mechanism involves the generation of highly reactive hydroxyl radicals. nih.govnih.gov

Beyond environmental remediation, copper phosphates are effective catalysts for various organic syntheses. They have been used in the hydroxylation of phenol (B47542) and benzene and the epoxidation of styrene, with activities comparable or superior to industrial catalysts like TS-1. pku.edu.cnresearchgate.net Additionally, copper(II) supported on natural phosphate has been successfully employed for the synthesis of xanthenes and 1,4-disubstituted-1,2,3-triazoles. nih.govscispace.com

Emerging areas of catalytic application include:

Direct Methane (B114726) Oxidation: Copper pyrophosphate (Cu₂P₂O₇) has been identified as a highly effective catalyst for the direct partial oxidation of methane to formaldehyde, a key challenge in C1 chemistry. acs.org The surface redox-active Cu²⁺ sites are crucial for C-H activation. acs.org

Phosphodiester Hydrolysis: Copper(II) complexes are known to catalyze the hydrolysis of phosphodiesters, acting as artificial nucleases. nih.govnih.govosti.gov This has potential applications in biotechnology and medicine for cleaving the backbone of DNA. nih.gov

Cross-Coupling Reactions: Novel copper(II)/chitosan-based catalysts are being developed for a range of cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and Chan-Lam reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

The versatility of this compound's catalytic activity suggests its potential in other unexplored areas, such as selective hydrogenations, C-H functionalization, and multicomponent reactions, which remain active areas of investigation.

| Catalytic Application | Specific Reaction | Copper Phosphate System | Key Findings & Citations |

| Environmental Remediation | Degradation of Ciprofloxacin | This compound | ~7 times higher degradation rate in a Fenton-like process than CuO; activity enhanced by visible light. researchgate.netnih.govnih.gov |

| Fine Chemical Synthesis | Hydroxylation of Phenol | Copper hydroxyphosphate (Cu₂(OH)PO₄) | Activity is higher than microporous TS-1 catalyst. researchgate.net |

| C1 Chemistry | Direct Methane to Formaldehyde | Copper pyrophosphate (Cu₂P₂O₇) | Exhibited the highest formaldehyde yield among various metal phosphates. acs.org |

| Organic Synthesis | Synthesis of Xanthenes & Triazoles | Cu(II) supported on Natural Phosphate | Efficient, recyclable catalyst with high yields (>85%) and short reaction times. nih.govscispace.com |

| Biomimetic Chemistry | Hydrolysis of Phosphate Diesters | Cu(II) complexes with triazacyclononane | Monomeric species are catalytically active; bulky substituents enhance reaction rates. nih.govnih.gov |

Deeper Theoretical Insights through Machine Learning and Advanced Computational Frameworks for this compound

While experimental work continues to uncover new properties and applications of this compound, a deeper theoretical understanding is essential for rational material design. Advanced computational frameworks, particularly Density Functional Theory (DFT), are already providing valuable insights. The next frontier involves integrating machine learning (ML) to accelerate discovery and optimization.

DFT calculations have been instrumental in elucidating the electronic structure and reaction mechanisms at the atomic level. For example, DFT studies on copper pyrophosphate (Cu₂P₂O₇) for methane oxidation revealed that vacancy formation energies at oxygen sites are lower in the β-phase compared to the α-phase, explaining its superior oxygen-transfer ability and high catalytic performance. acs.org Similarly, DFT has been used to understand the interaction between reactants and the active sites on copper phosphide (Cu₃P) surfaces during the hydrodeoxygenation of guaiacol. bohrium.com These calculations help identify the distinct roles of copper and phosphorus active sites in the catalytic process. bohrium.com

The integration of machine learning with these computational frameworks holds immense potential. ML models can be trained on existing experimental and computational data to:

Predict Material Properties: Rapidly screen vast numbers of potential copper phosphate compositions and structures to identify candidates with desired electronic, optical, or catalytic properties.

Accelerate Catalyst Discovery: Predict catalytic activity for unexplored reactions, guiding experimental efforts toward the most promising systems.

Optimize Synthesis and Reaction Conditions: Develop models that correlate synthesis parameters with final material characteristics or link reaction conditions (temperature, pressure, solvent) to catalytic outcomes like yield and selectivity.

Elucidate Complex Reaction Networks: Analyze large datasets from operando experiments to identify key descriptors and uncover complex structure-activity relationships that are not immediately obvious.

Although the application of machine learning specifically to this compound is still in its nascent stages, its successful implementation in broader materials science and catalysis research indicates a clear and promising future direction for the field.